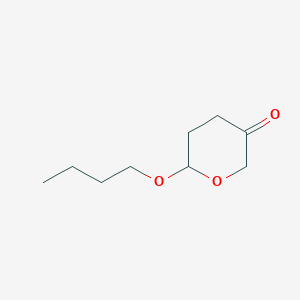![molecular formula C11H21NO4S B14470964 {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid CAS No. 66432-55-1](/img/structure/B14470964.png)
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid is an organic compound that features a unique combination of functional groups, including a carbamoyl group, a sulfinyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid typically involves multiple steps, starting with the preparation of the carbamoyl and sulfinyl intermediates. One common method involves the reaction of butan-2-ylamine with a suitable sulfinylating agent to form the sulfinyl intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: {[Di(butan-2-yl)carbamoyl]sulfonyl}acetic acid
Reduction: {[Di(butan-2-yl)carbamoyl]amino}acetic acid
Substitution: Esters or amides of this compound
Aplicaciones Científicas De Investigación
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their structure and function. The carboxylic acid group can participate in acid-base interactions, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
{[Di(butan-2-yl)carbamoyl]sulfonyl}acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
{[Di(butan-2-yl)carbamoyl]amino}acetic acid: Similar structure but with an amino group instead of a sulfinyl group.
{[Di(butan-2-yl)carbamoyl]methoxy}acetic acid: Similar structure but with a methoxy group instead of a sulfinyl group.
Uniqueness
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the sulfinyl group’s reactivity is advantageous.
Propiedades
Número CAS |
66432-55-1 |
|---|---|
Fórmula molecular |
C11H21NO4S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
2-[di(butan-2-yl)carbamoylsulfinyl]acetic acid |
InChI |
InChI=1S/C11H21NO4S/c1-5-8(3)12(9(4)6-2)11(15)17(16)7-10(13)14/h8-9H,5-7H2,1-4H3,(H,13,14) |
Clave InChI |
IXVDILGDILCPHF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(C)CC)C(=O)S(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


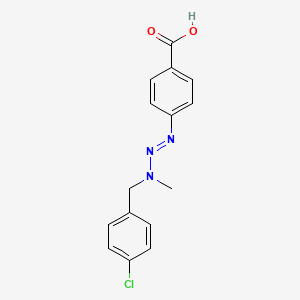



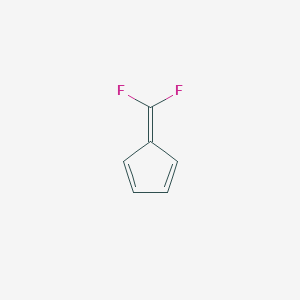
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)
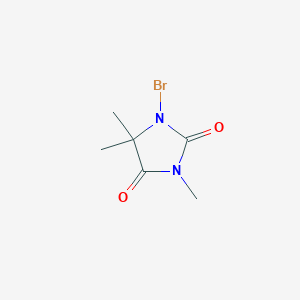


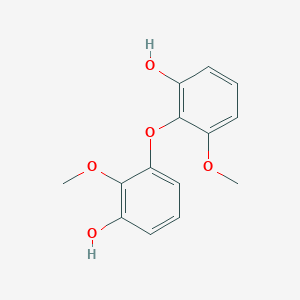
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)

